molecular formula C6H4F3NO B1319631 2-(Trifluoromethyl)pyridin-3-ol CAS No. 1063697-17-5

2-(Trifluoromethyl)pyridin-3-ol

Cat. No.: B1319631
CAS No.: 1063697-17-5
M. Wt: 163.1 g/mol
InChI Key: GRBFIRPGPOFDKK-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyridin-3-ol is a useful research compound. Its molecular formula is C6H4F3NO and its molecular weight is 163.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metalation and Functionalization

2-(Trifluoromethyl)pyridin-3-ol can be selectively metalated and subsequently carboxylated or functionalized at specific positions, offering site selectivity and utility in organic synthesis (Schlosser & Marull, 2003).

Reactions with Halopyridines

Reactions of halopyridines with pyridin-3-ol, including this compound, result in products with diverse properties, important for chemical synthesis and analysis (Ranjbar‐Karimi, Davodian & Mehrabi, 2017).

Electroluminescence in OLEDs

This compound derivatives demonstrate potential in high-efficiency electroluminescence for organic light-emitting diodes (OLEDs), crucial for advanced display technologies (Su et al., 2021).

Synthesis of Trifluoromethyl-Substituted Pyridinecarboxylic Acids

It serves as a key component in the synthesis of various pyridinecarboxylic acids, which are important in life-sciences-oriented research (Manteau et al., 2010).

Pharmaceutical Intermediate Manufacturing

This compound derivatives are integral in the synthesis of pharmaceutical intermediates, such as COMT inhibitors (Kiss, Ferreira & Learmonth, 2008).

Applications in Pesticide Synthesis

This compound is utilized in the synthesis of pesticides, demonstrating its importance in agricultural chemistry (Xin-xin, 2006).

Spectroscopy and Structural Characterization

It has been studied for its spectroscopic properties and structural characterization, contributing to analytical chemistry and materials science (Vural & Kara, 2017).

Formation in Honey and Model Systems

This compound has been identified as a product formed in honey and other food systems, important for food chemistry research (Hidalgo, Lavado-Tena & Zamora, 2020).

Properties

IUPAC Name

2-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)5-4(11)2-1-3-10-5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBFIRPGPOFDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597173
Record name 2-(Trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063697-17-5
Record name 2-(Trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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